6-(4-Methylbenzoyl)pyridine-2-carbaldehyde

Acrivastine synthesis Drug intermediate qualification Regiospecific benzoylpyridine

6-(4-Methylbenzoyl)pyridine-2-carbaldehyde (CAS 94071-17-7) is a heteroaromatic building block belonging to the benzoylpyridine subclass, with the molecular formula C₁₄H₁₁NO₂ and a molecular mass of 225.24 g/mol. It is characterized by a pyridine ring bearing a reactive aldehyde at the 2-position and a 4-methylbenzoyl ketone at the 6-position.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS No. 94071-17-7
Cat. No. B12656145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methylbenzoyl)pyridine-2-carbaldehyde
CAS94071-17-7
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C=O
InChIInChI=1S/C14H11NO2/c1-10-5-7-11(8-6-10)14(17)13-4-2-3-12(9-16)15-13/h2-9H,1H3
InChIKeyYTAHFGFCIMJWOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Methylbenzoyl)pyridine-2-carbaldehyde (CAS 94071-17-7): Sourcing Guide for the Acrivastine Key Intermediate


6-(4-Methylbenzoyl)pyridine-2-carbaldehyde (CAS 94071-17-7) is a heteroaromatic building block belonging to the benzoylpyridine subclass, with the molecular formula C₁₄H₁₁NO₂ and a molecular mass of 225.24 g/mol [1]. It is characterized by a pyridine ring bearing a reactive aldehyde at the 2-position and a 4-methylbenzoyl ketone at the 6-position [2]. The compound is formally registered as an ingredient substance under the FDA Global Substance Registration System (UNII: 85G7CKW372) and is listed in the ECHA inventory (EC No. 301-817-8), confirming its recognized status in regulated chemical supply chains [1]. Its primary documented industrial role is as a penultimate or late-stage intermediate in the synthesis of the H₁-antihistamine drug Acrivastine [3].

Why Generic 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde Substitution Carries Procurement Risk in Acrivastine Synthesis


Procurement decisions for 6-(4-methylbenzoyl)pyridine-2-carbaldehyde cannot be reduced to simple benzoylpyridine interchangeability. The compound is explicitly documented as the direct precursor to Acrivastine in the peer-reviewed literature; the copper- and iron-catalyzed oxidation methodology paper by De Houwer et al. (2012) specifically showcases the synthesis of this exact derivative to demonstrate the practical utility of the method for drug intermediate production [1]. In-class analogs that lack the para-methyl substituent on the benzoyl ring, that place the acyl substituent at the 3- or 4-position of the pyridine ring, or that replace the aldehyde with a different functional group, would fail to map onto the downstream Heck coupling and subsequent functional group interconversions established for the Acrivastine synthetic route. The 2,6-substitution pattern is structurally mandatory for the regiochemistry of the subsequent acrylate ester installation, while the 4-methyl group on the benzoyl ring is retained in the final API structure of Acrivastine [2]. Without this specific regioisomer, the synthetic sequence cannot proceed as validated, making procurement of the correct CAS entity a gating requirement rather than a preference.

Quantitative Comparative Evidence for 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde in Synthesis, Separations, and Intermediate Selection


Validated Intermediate Identity: This Specific Benzoylpyridine Regioisomer is the Documented Acrivastine Precursor, Unlike Non-Methyl and Positional Analogs

In the copper/iron-catalyzed oxidation method of De Houwer et al. (2012), 6-(4-methylbenzoyl)pyridine-2-carbaldehyde is the specific benzoylpyridine derivative selected to exemplify the methodology because it serves as the direct intermediate for the drug Acrivastine [1]. The alternative selenium-catalyzed oxidation route reported by Jin et al. (2017) also targets this identical CAS entity for the same Acrivastine intermediate application, confirming cross-method validation of this specific compound's role . By contrast, the non-methyl analog 2-benzoylpyridine (CAS 91-02-1) or the 3- and 4-benzoylpyridine positional isomers lack the requisite 4-methyl substitution and 2,6-substitution pattern, precluding their use in the established Acrivastine synthetic sequence [2]. No literature or patent record documents any structurally divergent analog successfully substituting for 94071-17-7 in this validated drug synthesis pathway.

Acrivastine synthesis Drug intermediate qualification Regiospecific benzoylpyridine

Dual Orthogonal Reactive Centers Enable Step-Economic Sequences Inaccessible to Mono-Functional Pyridine Analogs

6-(4-Methylbenzoyl)pyridine-2-carbaldehyde possesses two electronically differentiated electrophilic centers: a highly reactive aldehyde (C2–CHO) and a less electrophilic aryl ketone (C6–CO–Ar). This orthogonality enables chemoselective transformations at the aldehyde position (e.g., reductive amination, Wittig olefination, acetal formation) while leaving the benzoyl ketone intact for subsequent manipulation or for retention in the final target structure . The closest commercially relevant comparators—pyridine-2-carboxaldehyde (picolinaldehyde, CAS 1121-60-4), 6-methylpyridine-2-carboxaldehyde, and 2-benzoylpyridine—each possess only one of the two reactive motifs. Picolinaldehyde lacks the benzoyl ketone entirely; 2-benzoylpyridine lacks the aldehyde. This functional group deficit means that any sequence requiring two sequential, orthogonal carbonyl transformations mandates either procurement of the dual-functional target compound or introduction of additional synthetic steps (protection/deprotection or separate coupling events) when using a mono-functional analog [1].

Orthogonal functional group reactivity Heteroaromatic dialdehyde equivalents Step-economy synthesis

Validated Reversed-Phase HPLC Method with Reported Conditions Enables QC-Ready Purity Assessment for Procurement Specifications

A dedicated reversed-phase HPLC method has been reported specifically for 6-(4-methylbenzoyl)pyridine-2-carbaldehyde on a Newcrom R1 column, using an isocratic mobile phase of acetonitrile, water, and phosphoric acid [1]. The method is additionally adaptable to mass spectrometry (LC-MS) applications by substituting phosphoric acid with formic acid, providing a QC pathway for identity and purity verification that is not universally available for all custom benzoylpyridine analogs . The existence of a published, column-specific RP-HPLC protocol reduces method development burden for QC laboratories by providing a starting point for purity specification setting. Physical constants—boiling point 406.6 °C at 760 mmHg, flash point 201.9 °C, density 1.193 g/cm³, refractive index 1.613, and LogP 2.43—are also documented, enabling pre-procurement assessment of handling and storage requirements .

HPLC purity method Quality control procurement Reverse-phase chromatography

Procurement-Driven Application Scenarios for 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde (94071-17-7)


Acrivastine API Intermediate Manufacturing and Generics Development

This compound is the validated penultimate or late-stage intermediate for the H₁-antihistamine Acrivastine (Semprex). Two independent synthetic methodologies—Cu/Fe-catalyzed oxidation (De Houwer et al., 2012) and Se-catalyzed oxidation (Jin et al., 2017)—have demonstrated its production from benzylpyridine precursors with this specific CAS entity as the target [1]. Pharmaceutical manufacturers developing generic Acrivastine or scaling the existing process should procure this compound with full traceability to CAS 94071-17-7, as substitution with any other benzoylpyridine derivative would constitute a process change requiring re-validation of the entire downstream synthetic sequence. Procurement specifications should include identity confirmation via the published Newcrom R1 HPLC method and compliance with the ECHA registration (EC 301-817-8) for EU supply chain acceptance [2].

Medicinal Chemistry Library Synthesis Requiring Orthogonal Dual Derivatization of a Pyridine Scaffold

In medicinal chemistry programs where a pyridine core must undergo sequential, chemoselective derivatization at two positions (e.g., aldehyde-based library enumeration via reductive amination or Wittig chemistry at C2, followed by ketone modification or retention at C6), 6-(4-methylbenzoyl)pyridine-2-carbaldehyde offers a step-economical advantage over mono-functional building blocks. As documented, the aldehyde group undergoes oxidation (to carboxylic acid), reduction (to primary alcohol), and condensation reactions independently of the benzoyl ketone, enabling parallel or sequential library synthesis without protecting group strategies . This reduces the synthetic step count by at least one operation compared to sequential routes using picolinaldehyde followed by a separate acylation step.

Analytical Reference Standard Sourcing for Benzoylpyridine Impurity Profiling in Pharmaceutical QC

Given its established physical constants (bp 406.6 °C, density 1.193 g/cm³, LogP 2.43) and the availability of a column-specific RP-HPLC method with documented mobile phase conditions, this compound is well-suited as a characterized reference standard for impurity profiling in benzoylpyridine-containing pharmaceutical processes . QC laboratories can implement the published HPLC method with minimal adaptation, using the compound as a system suitability standard or as a retention-time marker for related benzoylpyridine process impurities. The LC-MS-compatible variant of the method further supports identity confirmation in complex reaction monitoring workflows.

Sustainable Oxidation Methodology Benchmarking and Catalyst Screening in Process Chemistry

The synthesis of 6-(4-methylbenzoyl)pyridine-2-carbaldehyde serves as a literature-established benchmark reaction for evaluating new catalytic C(sp³)–H oxidation methodologies targeting benzylpyridine-to-benzoylpyridine conversion. The De Houwer et al. (2012) Cu/Fe catalytic system and the Jin et al. (2017) Se-catalyzed system both use this specific transformation to demonstrate scope and practical utility [1]. Process chemistry groups evaluating novel oxidation catalysts can use this compound as a standardized target to benchmark catalyst performance (yield, selectivity, turnover number) against published data, enabling direct comparison with established sustainable oxidation methods.

Quote Request

Request a Quote for 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.